molecular formula C5H9BrO2 B043116 2-(2-Bromoethyl)-1,3-dioxolane CAS No. 18742-02-4

2-(2-Bromoethyl)-1,3-dioxolane

Cat. No. B043116
M. Wt: 181.03 g/mol
InChI Key: GGZQLTVZPOGLCC-UHFFFAOYSA-N
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Patent
US05834501

Procedure details

A procedure similar to that described in Preparation 46 was repeated, except that 15.0 g of 5-(4-hydroxy-benzyl)thiazolidine-2,4-dione, 8.80 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 17 ml of 2-(2-bromoethyl)-1,3-dioxolane and 80 ml of dimethylformamide were used, and that the product was purified by column chromatography through silica gel, using a 1:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 6.67 g of the title compound, melting at 102°-104° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[S:11][C:10](=[O:12])[NH:9][C:8]2=[O:13])=[CH:4][CH:3]=1.[H-].[Na+].Br[CH2:19][CH2:20][CH:21]1[O:25][CH2:24][CH2:23][O:22]1>CN(C)C=O>[O:22]1[CH2:23][CH2:24][O:25][CH:21]1[CH2:20][CH2:19][O:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[S:11][C:10](=[O:12])[NH:9][C:8]2=[O:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
BrCCC1OCCO1
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 46
CUSTOM
Type
CUSTOM
Details
that the product was purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)CCOC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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